molecular formula C8H9BrN2O B13080401 4-Bromo-2-(cyclobutoxy)pyrimidine

4-Bromo-2-(cyclobutoxy)pyrimidine

Cat. No.: B13080401
M. Wt: 229.07 g/mol
InChI Key: HYGQIEPEHIEXPQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclobutoxy)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at position 4 and a cyclobutyl ether (cyclobutoxy) group at position 2. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. This compound is of interest in medicinal chemistry and materials science, particularly in the synthesis of bioactive molecules or ligands for metal complexes.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

4-bromo-2-cyclobutyloxypyrimidine

InChI

InChI=1S/C8H9BrN2O/c9-7-4-5-10-8(11-7)12-6-2-1-3-6/h4-6H,1-3H2

InChI Key

HYGQIEPEHIEXPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC=CC(=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 2-(cyclobutoxy)pyrimidine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 4-Bromo-2-(cyclobutoxy)pyrimidine may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclobutoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclobutoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the cyclobutoxy group contribute to the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic and steric properties.

Oxygen-Containing Groups
  • Methoxy’s electron-donating nature may slightly deactivate the ring toward electrophilic substitution compared to stronger electron-withdrawing groups.
  • 4-Bromo-2-(methylsulfonyl)pyrimidine ():

    • The methylsulfonyl group is strongly electron-withdrawing, increasing the electrophilicity of the bromine at position 4 for nucleophilic substitution.
    • Steric hindrance is comparable to cyclobutoxy due to the sulfonyl group’s tetrahedral geometry.
  • 5-Bromo-2-(methylthio)pyrimidine ():

    • The thioether group (S-methyl) is less electron-donating than oxygen ethers, altering redox properties and metal-coordination capabilities.
Nitrogen-Containing Groups
  • 4-Bromo-N,N-dimethylpyrimidin-2-amine (): The dimethylamino group is strongly electron-donating and basic, which may stabilize the ring but reduce bromine’s electrophilicity. Steric effects are lower compared to cyclobutoxy.

Bromine Position Variations

Bromine placement affects regioselectivity in subsequent reactions.

  • 5-Bromo-2-chloropyrimidin-4-amine (): Bromine at position 5 and chlorine at 2 create distinct electronic environments.
  • 4-Amino-5-bromo-2-hydroxypyrimidine (): Bromine at position 5 and hydroxyl at 2 introduce hydrogen-bonding and tautomerization possibilities, differing from the ether linkage in the target compound.

Halogen and Bulky Substituent Combinations

  • 4-Bromo-2-(trifluoromethyl)pyrimidine ():

    • The trifluoromethyl group is highly electron-withdrawing, making the bromine at position 4 more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Steric bulk is similar to cyclobutoxy, but electronic effects dominate reactivity differences.

Physicochemical and Reactivity Comparison

Melting Points and Solubility

While direct data for 4-Bromo-2-(cyclobutoxy)pyrimidine are unavailable, trends can be inferred:

  • 5-Bromo-2,4-dihydroxypyrimidine (): Melting point 193–196°C, influenced by hydrogen-bonding hydroxyl groups.
  • 4-Bromo-2-(methylsulfonyl)pyrimidine (): Likely higher melting point due to polar sulfonyl group.

Reactivity in Nucleophilic Substitution

  • Electron-Withdrawing Groups (e.g., methylsulfonyl): Accelerate bromine substitution due to increased electrophilicity .
  • Electron-Donating Groups (e.g., methoxy, cyclobutoxy): Slow substitution but improve stability under basic conditions .

Biological Activity

4-Bromo-2-(cyclobutoxy)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential therapeutic applications.

The molecular formula of this compound is C8H9BrN2, with a molecular weight of approximately 215.07 g/mol. The structure features a bromine atom at the 4-position and a cyclobutoxy group at the 2-position of the pyrimidine ring, which may influence its biological interactions.

Research indicates that compounds similar to this compound may act as inhibitors of Janus kinases (JAKs), which are involved in various signaling pathways related to inflammation and immune response. JAK inhibitors have been explored for treating autoimmune diseases, cancers, and inflammatory conditions .

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrimidine, including those with cyclobutoxy substitutions, exhibit significant biological activity. For instance, compounds with similar structures have shown promise as antiviral agents by inhibiting reverse transcriptase in viral replication processes .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Ring : Utilizing cyclobutanol derivatives as starting materials.
  • Bromination : Introducing the bromine substituent at the 4-position through electrophilic aromatic substitution.
  • Cyclobutoxy Group Addition : The cyclobutoxy moiety is introduced via nucleophilic substitution reactions.

Case Study: Antiviral Activity

A study focused on the antiviral properties of pyrimidine derivatives highlighted the effectiveness of similar compounds against HIV by targeting reverse transcriptase. The structural modifications in these compounds, including the presence of cyclic groups like cyclobutane, were found to enhance their binding affinity and inhibitory effects .

Therapeutic Potential in Autoimmune Diseases

Another investigation into JAK inhibitors revealed that compounds with structural similarities to this compound could significantly reduce inflammatory markers in autoimmune disease models. This suggests potential therapeutic applications for managing conditions such as rheumatoid arthritis and psoriasis .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
This compoundJAK InhibitionJAK1/JAK2
4-Chloro-2-(cyclopentoxy)pyrimidineAntiviralReverse Transcriptase
6-Methyl-2-(cyclohexyl)pyrimidineAnti-inflammatoryIL-6

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